
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester is a chemical compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction is carried out by reacting cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid, while reduction may produce cyclohexanemethanol derivatives.
科学研究应用
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate cellular processes. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-: This compound lacks the ethyl ester group and may have different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, ethyl ester: The substitution of chlorine with bromine can lead to differences in reactivity and biological activity.
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester: The presence of a methyl ester group instead of an ethyl ester group can affect the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
属性
CAS 编号 |
61405-18-3 |
|---|---|
分子式 |
C16H21ClO2 |
分子量 |
280.79 g/mol |
IUPAC 名称 |
ethyl 4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-8-13(9-11-16)12-4-6-14(17)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
InChI 键 |
SYWFOVUWYIWLHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC(CC1)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


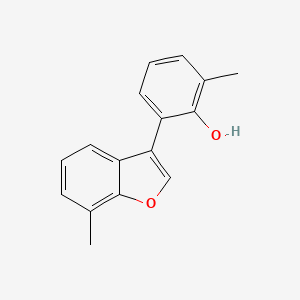
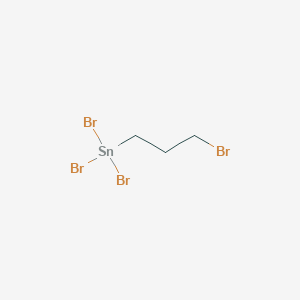

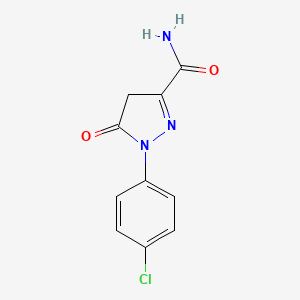
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


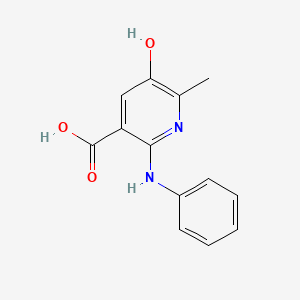
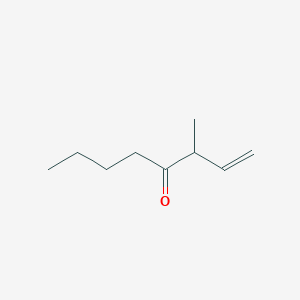
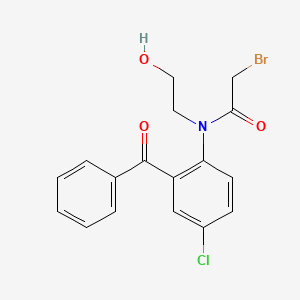
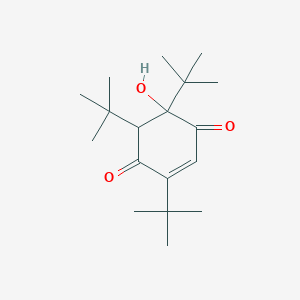
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
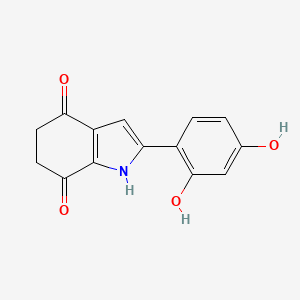
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
